molecular formula C23H18BrN3O5 B12022726 4-bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl benzoate CAS No. 769156-75-4

4-bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl benzoate

Cat. No.: B12022726
CAS No.: 769156-75-4
M. Wt: 496.3 g/mol
InChI Key: XKDHYGJCTQKUEL-AFUMVMLFSA-N
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Description

4-bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl benzoate is a complex organic compound with the molecular formula C30H29BrN4O6 This compound is known for its unique structure, which includes a bromine atom, a methoxyaniline group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl benzoate typically involves multiple steps. One common method includes the reaction of 4-bromo-2-formylphenyl benzoate with 4-methoxyaniline in the presence of an oxidizing agent. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to achieve high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be used in studies related to enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-((4-methoxyanilino)methyl)phenol: This compound has a similar structure but lacks the benzoate ester group.

    4-bromo-2-((E)-{[(4-ethoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl benzoate: Similar structure with an ethoxy group instead of a methoxy group.

Uniqueness

4-bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

769156-75-4

Molecular Formula

C23H18BrN3O5

Molecular Weight

496.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C23H18BrN3O5/c1-31-19-10-8-18(9-11-19)26-21(28)22(29)27-25-14-16-13-17(24)7-12-20(16)32-23(30)15-5-3-2-4-6-15/h2-14H,1H3,(H,26,28)(H,27,29)/b25-14+

InChI Key

XKDHYGJCTQKUEL-AFUMVMLFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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